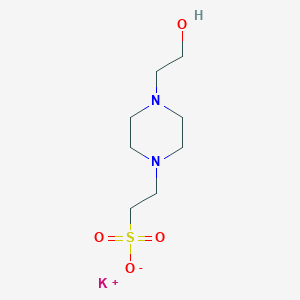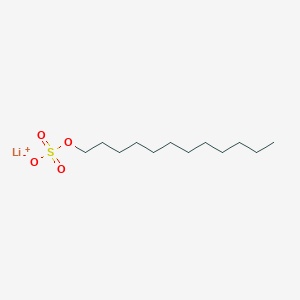
Kemptide acetate salt
説明
Kemptide is a synthetic heptapeptide with the sequence LRRASLG . It is a specific substrate for Protein Kinase A (PKA), which is dependent on cyclic adenosine monophosphate (cAMP) . Kemptide has all the properties of a cytophilic substrate, meaning it can preserve cell membrane intactness when added to cultured cells .
Synthesis Analysis
The synthesis of Kemptide acetate salt is not explicitly detailed in the search results. .Molecular Structure Analysis
Kemptide has the molecular formula C32H61N13O9 and a molecular weight of 771.91 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
Kemptide is a substrate for Protein Kinase A (PKA), an enzyme that catalyzes the transfer of phosphate from ATP to serine/threonine residues in proteins . The chemical nature of Kemptide includes a phosphorylatable serine residue and two arginine residues at positions -3 and -2, allowing high PKA specificity .Physical And Chemical Properties Analysis
Kemptide acetate salt is a white powder that is soluble in water (≥ 20 mg/mL) . It has a molecular weight of 771.91 (free base basis) .科学的研究の応用
Electrolyte Research
- Kemptide acetate salt was studied in the context of potassium-ion batteries. Concentrated potassium acetate served as a water-in-salt electrolyte, facilitating the reversible operation of KTi2(PO4)3, an anode material for potassium-ion batteries (Leonard et al., 2018).
Enzyme Activity Studies
- Research demonstrated Kemptide's ability to act as a substrate for cell surface-located ecto-protein kinase activity. This property makes it a suitable molecule for assays in studying enzyme activities on the surface of cells (Kübler et al., 1989).
- Kemptide was also a focus in studies investigating the relationship between phosphorylation and ADP-ribosylation, providing insights into factors influencing the specificity of cholera toxin (Kharadia et al., 1987).
Insulin and Metabolic Research
- Kemptide was used to demonstrate insulin-stimulated kinase activity in rat adipocytes, providing insights into the metabolic effects of insulin (Yu et al., 1987).
Pharmacology and Biochemical Studies
- Kemptide's properties were evaluated as a phosphate acceptor for the estimation of cyclic AMP-dependent protein kinase activity in respiratory tissues, offering a more effective alternative to conventional substrates (Giembycz & Diamond, 1990).
- In the realm of Trypanosoma equiperdum, Kemptide kinase activity was stimulated following glucose deprivation, suggesting its potential in studying metabolic responses in parasites (Guevara et al., 2018).
Analytical Chemistry Applications
- Kemptide was effectively used in elution-modified displacement chromatography coupled with electrospray ionization-mass spectrometry, demonstrating its utility in sensitive detection and analysis of trace peptides (Xiang et al., 2003).
作用機序
Safety and Hazards
While specific safety and hazard information for Kemptide acetate salt is not available, general safety measures for handling such compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Relevant Papers The search results include several papers related to Kemptide . These papers discuss topics such as protein sequencing, the use of Kemptide in enzyme activity assays for protein kinases, and its role as a substrate for PKA .
特性
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39)/t18-,19-,20-,21-,22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGDGIGALMYEBW-LLINQDLYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61N13O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)



